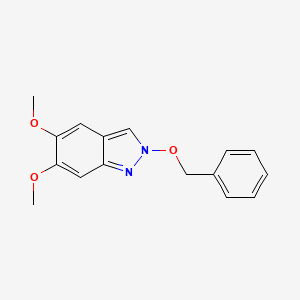
2-(Benzyloxy)-5,6-dimethoxy-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-5,6-dimethoxy-2H-indazole is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The presence of benzyloxy and dimethoxy groups in the structure of this compound makes it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5,6-dimethoxy-2H-indazole can be achieved through several synthetic routes. One common method involves the reaction of 2-benzyloxypyridine with methyl triflate in the presence of magnesium oxide and toluene. The reaction mixture is cooled to 0°C, treated with methyl triflate, and then allowed to warm to room temperature before being heated at 90°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of solvents and reagents may vary depending on the specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-5,6-dimethoxy-2H-indazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using catalytic hydrogenation (H2 with a catalyst) or reducing metals in acid.
Substitution: Electrophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the benzyloxy group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2) with a catalyst, reducing metals in acid
Electrophiles: Benzyl bromide, benzyl trichloroacetimidate
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzoquinones, while reduction reactions may produce corresponding alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-5,6-dimethoxy-2H-indazole has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of benzyl ethers and esters.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a pharmaceutical intermediate.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-5,6-dimethoxy-2H-indazole involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in electrophilic substitution reactions, while the dimethoxy groups may influence the compound’s reactivity and stability. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: A stable, neutral organic salt used for the synthesis of benzyl ethers and esters.
2-Benzyloxypyridine: A precursor for the synthesis of various benzylated compounds.
Benzyl trichloroacetimidate: Used for benzylation under acidic conditions.
Uniqueness
2-(Benzyloxy)-5,6-dimethoxy-2H-indazole is unique due to the presence of both benzyloxy and dimethoxy groups, which confer specific reactivity and stability properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
58522-61-5 |
|---|---|
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
5,6-dimethoxy-2-phenylmethoxyindazole |
InChI |
InChI=1S/C16H16N2O3/c1-19-15-8-13-10-18(17-14(13)9-16(15)20-2)21-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
GKFHOHKPHYPVDY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CN(N=C2C=C1OC)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)
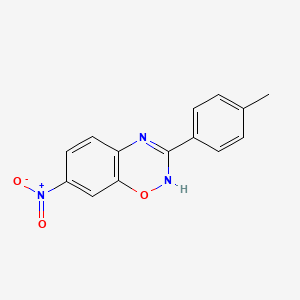
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
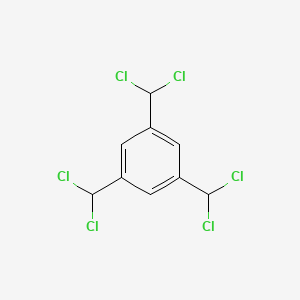
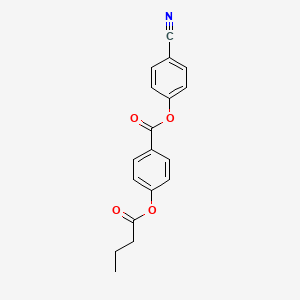
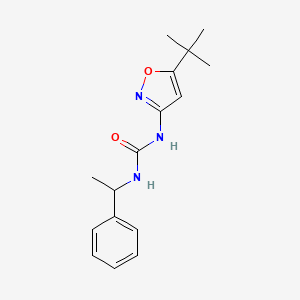
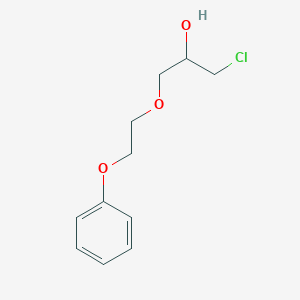
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
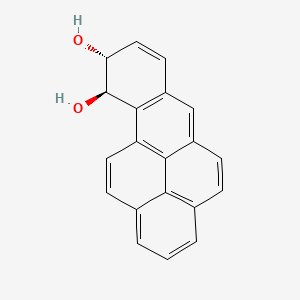
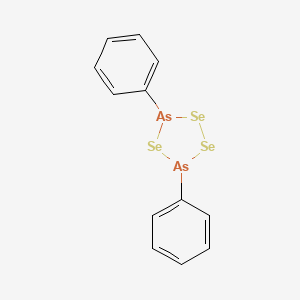
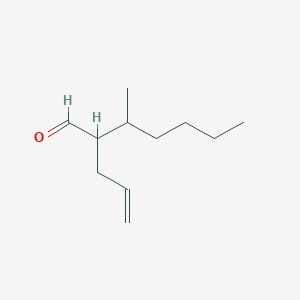
![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)

